molecular formula C8H16O2 B153116 Methyl heptanoate CAS No. 106-73-0

Methyl heptanoate

Cat. No. B153116
Key on ui cas rn: 106-73-0
M. Wt: 144.21 g/mol
InChI Key: XNCNNDVCAUWAIT-UHFFFAOYSA-N
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Patent
US06809110B2

Procedure details

In analogy to the procedure described in example 10 c], [rac]-2-(4-hydroxy-2-methyl-benzyl)-heptanoic acid methyl ester (example 126 c]) was reacted with [rac]-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol (example 121 a]) in the presence of tributylphosphine and N,N,N′,N′-tetramethyl azodicarboxamide to yield 2-(4-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methoxy}-2-methyl-benzyl)-heptanoic acid methyl ester as a mixture of two diastereomeric racemates as yellow oil.
Name
[rac]-2-(4-hydroxy-2-methyl-benzyl)-heptanoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[rac]-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH:4](CC1C=CC(O)=CC=1C)[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].C1(C(C2SC(C3C=CC(C(F)(F)F)=CC=3)=NC=2C)O)CC1.C(P(CCCC)CCCC)CCC.CN(C)C(N=NC(N(C)C)=O)=O>>[CH3:1][O:2][C:3](=[O:19])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
[rac]-2-(4-hydroxy-2-methyl-benzyl)-heptanoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CCCCC)CC1=C(C=C(C=C1)O)C)=O
Step Two
Name
[rac]-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(O)C1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)N=NC(=O)N(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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